molecular formula C13H8N4O4S B2879512 N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-34-2

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2879512
CAS RN: 941957-34-2
M. Wt: 316.29
InChI Key: VNSQOHVXXBHQTH-UHFFFAOYSA-N
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Description

“N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been studied for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .


Synthesis Analysis

The synthesis of similar thiazole-based compounds has been achieved by novel green strategies . These strategies involve the interaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazole-based compounds are diverse and depend on the specific structure of the compound. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds have been extensively studied. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a complex structure including a thiazole group, were determined in humans. This study provides insights into how such compounds are metabolized and excreted, highlighting the importance of understanding these processes for therapeutic applications (Renzulli et al., 2011).

Clinical Studies and Treatments

Clinical studies have evaluated the efficacy of compounds in treating various conditions. Although specific data on N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide was not found, studies on similar compounds provide a foundation for understanding potential applications. For example, a Phase II study evaluated the combination chemotherapy for supratentorial malignant astrocytomas, showcasing the application of complex chemical compounds in oncology (Ikeda et al., 1996).

Pharmacokinetic Applications

Development of analytical methods for quantification of metabolites in human plasma, such as tizoxanide, highlights the significance of chemical compounds in pharmacokinetic studies. These studies are crucial for drug development and therapeutic monitoring (Marcelín-Jiménez et al., 2012).

Mechanisms of Action

Understanding the mechanisms of action of chemical compounds, including their interactions with biological molecules and pathways, is fundamental to their application in scientific research. Studies on compounds like tiazofurin, which inhibits a specific enzyme in nucleotide metabolism, provide insights into how small molecules can be used to modulate biological processes (Melink et al., 1985).

Mechanism of Action

The mechanism of action of thiazole-based compounds can vary based on their specific structure and target. Some thiazole derivatives have shown promising antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In addition, some compounds have shown potential as inhibitors of human monoamine oxidase (hMAO) A and B isoforms .

properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-12(11-5-6-14-21-11)16-13-15-10(7-22-13)8-1-3-9(4-2-8)17(19)20/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQOHVXXBHQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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